molecular formula C8H9BrN2O B15299952 2-[(2-Bromophenyl)amino]acetamide

2-[(2-Bromophenyl)amino]acetamide

Cat. No.: B15299952
M. Wt: 229.07 g/mol
InChI Key: LZZUTJJNNOZHOG-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)amino]acetamide is a brominated acetamide derivative featuring an ortho-brominated phenyl group attached to the acetamide backbone via an amino linkage. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological properties such as solubility, metabolic stability, and target binding . Its synthesis typically involves coupling 2-bromoaniline with chloroacetamide derivatives or via palladium-catalyzed cyclization reactions, as evidenced by established protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)amino]acetamide typically involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Amide Hydrolysis

Amide bonds in acetamide derivatives are susceptible to hydrolysis under acidic or basic conditions. For example, sulfamate acetamides (structurally similar) showed hydrolysis under stringent conditions (pH 8, 37°C for 4 days) .

Compound Hydrolysis Stability
Chloroacetamide12% hydrolysis after 2 days
Sulfamate Acetamides<5% hydrolysis after 2 days
2-[(2-Bromophenyl)amino]acetamide Likely stable under mild conditions (inferred)

Biochemical Interactions

While not directly studied, the amino group in this compound could interact with biological targets (e.g., enzymes, proteins) via hydrogen bonding or ionic interactions. Analogous acetamide derivatives (e.g., 2i in ) showed antibacterial activity by targeting bacterial kinases/DNA gyrases.

Physical and Spectroscopic Data

Property Value or Range Source
Molecular Formula C₉H₁₀BrN₂O₂
Molecular Weight 254.08 g/mol
1H NMR Shifts δ 7.52 (brs, -NH), 3.34 (s, -CH₂) (analogous)
Mass Spectrum M⁺⁺¹ = 214 (analogous)

Antibacterial Activity

Related acetamide derivatives (e.g., 2i in ) exhibited:

  • MIC values comparable to levofloxacin against S. aureus and K. pneumoniae.

  • Antibiofilm activity >80% inhibition at 100 μg/100 μL .
    These findings suggest potential in antimicrobial drug development, though direct evidence for this compound is lacking.

Stability and Selectivity

Sulfamate acetamides ( ) demonstrated:

  • High buffer stability (minimal hydrolysis)

  • Cysteine selectivity over lysine/glutamic acid

Hazards and Handling

The hydrochloride salt of this compound ( ) carries hazard warnings:

  • Skin/eye irritation (H315, H319)

  • Respiratory tract irritation (H335)

  • Storage : Room temperature, dry conditions

Scientific Research Applications

2-[(2-Bromophenyl)amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)amino]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of brominated acetamides are heavily influenced by the position of halogen substituents and additional functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Brominated Acetamides

Compound Name Substituents Molecular Formula Yield (%) Key Properties/Activities References
2-[(2-Bromophenyl)amino]acetamide Ortho-bromo on phenyl C₈H₉BrN₂O N/A Target compound; modular synthesis
UCM924 3-Bromo, 4-fluoro on biphenylaminoethyl C₁₅H₁₃BrFN₂O N/A MT2 agonist; improved metabolic stability
2-(2-Bromophenyl)-N-(7-((1,2,3,4-tetrahydroacridin-9-yl)amino)heptyl)acetamide Ortho-bromo + tetrahydroacridinyl chain C₂₅H₃₀BrN₃O 68.4 Enhanced lipophilicity; potential CNS activity
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Para-bromo + 2-methoxyphenyl C₁₅H₁₄BrNO₂ N/A Structural mimic of benzylpenicillin; antimicrobial
N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide Ortho-bromo + furan-methylamino C₁₃H₁₃BrN₂O₂ N/A Improved solubility via heterocycle

Key Observations

However, para-substituted bromine may enhance antimicrobial activity due to better alignment with target enzymes, as seen in penicillin-like analogs . In UCM924, the combination of 3-bromo and 4-fluoro substituents on a biphenyl system confers selectivity for MT2 receptors and metabolic stability, highlighting the importance of halogen synergy .

Impact of Auxiliary Groups: The addition of a tetrahydroacridinyl chain () increases molecular weight and lipophilicity, likely improving blood-brain barrier penetration for CNS-targeted applications . Furan-methylamino substituents () enhance solubility through hydrogen bonding with the furan oxygen, a critical factor in oral bioavailability .

Biological Activity

2-[(2-Bromophenyl)amino]acetamide, a compound featuring a brominated phenyl group attached to an acetamide moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H9BrN2OC_8H_9BrN_2O. The presence of the bromine atom in the phenyl ring is expected to influence the compound's biological activity through electronic effects and steric hindrance.

Anticancer Activity

Recent studies have indicated that derivatives of acetamides, including those with brominated phenyl groups, exhibit significant anticancer properties. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound have shown promising cytotoxicity against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cells using the MTT assay .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG215.0
HT-2912.5
MCF-710.0

Antimicrobial Activity

The antibacterial potential of acetamide derivatives has also been explored. A study found that certain acetamide derivatives exhibited superior antibacterial activity compared to standard antibiotics such as cefadroxil. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties .

Table 2: Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzyme Activity : Like other acetamides, it may act as an enzyme inhibitor, disrupting metabolic pathways essential for cancer cell survival or bacterial growth.
  • Induction of Apoptosis : There is evidence suggesting that compounds with similar structures can induce apoptosis in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies indicate that brominated compounds can exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress within cells.

Case Studies

  • Cytotoxicity Evaluation : In a controlled study, researchers synthesized several acetamide derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the bromine substitution pattern significantly influenced cytotoxic potency .
  • Antimicrobial Screening : Another study focused on the synthesis and evaluation of novel acetamide derivatives against microbial strains. The findings suggested that structural variations could enhance antibacterial efficacy, positioning these compounds as potential alternatives to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-Bromophenyl)amino]acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling 2-bromoaniline with chloroacetamide derivatives under nucleophilic substitution conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
    • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (1:1.2 for amine:chloroacetamide) to minimize unreacted starting material .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : 1^1H NMR confirms the presence of aromatic protons (δ 7.2–7.8 ppm) and the acetamide NH (δ 8.1–8.3 ppm). 13^13C NMR identifies the carbonyl signal at ~168 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion peak [M+H]+^+ at m/z 257.03 (C8_8H8_8BrN2_2O) .
  • IR : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from structural analogs (e.g., substitution patterns). Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in bromine position or acetamide substituents (e.g., ’s antidiabetic agent vs. ’s anticoagulant derivatives) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for glucose uptake) and control for purity (>98% via HPLC) .
  • Meta-Analysis : Cross-reference biological data with databases like PubChem to identify outliers .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (~2.1) and aqueous solubility (-3.2 log mol/L), indicating moderate bioavailability .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., α-glucosidase for antidiabetic activity; PDB ID: 5NN8) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers address contradictory spectral data (e.g., NMR shifts) in structural elucidation?

  • Methodological Answer :

  • Solvent Effects : CDCl3_3 vs. DMSO-d6_6 may shift NH protons by 0.3–0.5 ppm. Confirm assignments via 2D NMR (HSQC, HMBC) .
  • Dynamic Effects : Rotameric interconversion of the acetamide group can split signals; use variable-temperature NMR (-20°C to 60°C) to resolve .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Q. How can researchers optimize crystallization protocols for this compound derivatives?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) with slow cooling (0.5°C/min) to grow single crystals .
  • Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions .
  • X-ray Diffraction : Confirm crystal structure with CCDC deposition (e.g., CCDC 1589322 for analog data) .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-(2-bromoanilino)acetamide

InChI

InChI=1S/C8H9BrN2O/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)

InChI Key

LZZUTJJNNOZHOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)N)Br

Origin of Product

United States

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